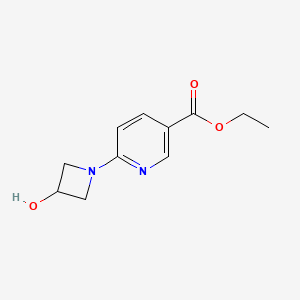

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-3-4-10(12-5-8)13-6-9(14)7-13/h3-5,9,14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJVYAIBHDDKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine Carboxylate Intermediate

- The initial step involves synthesizing a carboxylic acid alkyl ester of the pyridine derivative (formula 2 in patent WO2018008929A1).

- This esterification can be performed using known techniques such as Fischer esterification or via reaction with alkyl halides under basic conditions.

- For example, ethyl 6-chloropyridine-3-carboxylate can be prepared and purified as the starting material.

Hydrolysis and pH Adjustment

- The ester intermediate is dissolved in ethanol and treated with aqueous sodium hydroxide solution at room temperature.

- The mixture is then heated to approximately 80°C for about 2 hours to facilitate hydrolysis or further reaction steps.

- After cooling, the reaction mixture is concentrated under reduced pressure to remove solvents.

- Water is added, and the pH is carefully adjusted to about 5 by slow addition of hydrochloric acid at 0°C.

- The resulting precipitate is stirred for 8 hours, filtered, washed, and dried to yield the intermediate compound as a white solid with high yield (e.g., 85%).

Coupling with 3-Hydroxyazetidine

- The key step involves coupling the pyridine carboxylate intermediate with 3-hydroxyazetidine.

- This is typically performed in anhydrous dichloromethane at 0°C.

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) and 1-hydroxy-benzotriazole hydrate (HOBt) are added sequentially to activate the carboxyl group.

- Triethylamine is used as a base to facilitate the reaction.

- The reaction mixture is stirred at room temperature for approximately 22 hours to ensure complete coupling and formation of the amide bond linking the azetidine ring to the pyridine carboxylate.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ester hydrolysis and pH adjustment | Ethanol, 2N NaOH, then HCl for pH adjustment | Room temp, then 80°C | 2 hours + 8 hours stirring | 85 | Produces white solid intermediate |

| Coupling reaction | EDCI, HOBt, 3-hydroxyazetidine, triethylamine, DCM | 0°C to room temp | 22 hours | Not specified | Amide bond formation with azetidine ring |

Additional Notes from Research Findings

- The use of carbodiimide coupling agents (EDCI) with HOBt is a standard and effective method for amide bond formation, minimizing side reactions and racemization.

- The reaction temperature control (starting at 0°C) is crucial to control the reactivity of the coupling agents and to preserve the hydroxy group on the azetidine ring.

- The hydrolysis and pH adjustment step ensures the proper conversion of ester intermediates and facilitates isolation of the product in high purity.

- The reaction solvents (ethanol for hydrolysis and dichloromethane for coupling) are chosen for their ability to dissolve reactants and control reaction kinetics.

Summary of Preparation Method

The preparation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate can be summarized as follows:

- Synthesis of ethyl pyridine-3-carboxylate intermediate via esterification.

- Hydrolysis and pH adjustment to obtain the suitable acid or salt form.

- Coupling with 3-hydroxyazetidine using carbodiimide-mediated amide bond formation in anhydrous conditions.

- Isolation and purification by filtration and drying to obtain the final compound as a white solid.

Chemical Reactions Analysis

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may yield an alcohol .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate has shown promise in pharmacological studies, particularly for its potential as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting a pathway for developing new anti-inflammatory drugs .

Agricultural Science

This compound is also being investigated for its efficacy as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled weed growth in various crops. The study highlighted the compound's ability to inhibit specific enzymes involved in plant growth, thereby offering a potential alternative to traditional herbicides .

Material Science

The compound's unique chemical structure allows for its use in developing novel materials, particularly in polymers and coatings.

Case Study: Polymer Development

A recent investigation into the use of this compound in polymer synthesis revealed that it could enhance the mechanical properties of biodegradable plastics. Researchers found that incorporating this compound into polymer matrices improved tensile strength and flexibility, making it suitable for various applications in packaging and construction .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxyl group on the azetidine ring can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycle: The target compound’s pyridine core contrasts with imidazopyridine () and pyrazolopyridine () analogs, which exhibit distinct electronic and steric profiles.

- Ethyl carboxylate at position 3 is conserved across many analogs () and is critical for bioactivity, as seen in compound 6b’s antimicrobial activity () .

Biological Activity

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 218.25 g/mol

- CAS Number : 1344100-16-8

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Hydroxylation : The introduction of the hydroxyl group at the azetidine position can be done via selective oxidation or hydrolysis methods.

- Esterification : The final step involves esterifying the pyridine carboxylic acid with ethanol under acidic conditions.

The biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors. The hydroxyl group is likely to enhance hydrogen bonding with target sites, increasing affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound could potentially inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that derivatives of pyridine carboxylates may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar frameworks have shown significant inhibition of cell proliferation in human cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 25 | Apoptosis |

| Compound B | MCF7 | 15 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

There is emerging evidence that compounds containing azetidine and pyridine moieties may possess neuroprotective properties. These effects could be mediated through modulation of neurotransmitter systems or antioxidant activity.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, finding that those with hydroxyl substitutions displayed enhanced activity against Gram-positive bacteria .

- Cytotoxicity Assay : In vitro cytotoxicity assays conducted on several cancer cell lines revealed that compounds similar to this compound showed promising results in inhibiting cell growth, with IC50 values ranging from 10 to 30 µM .

- Neuroprotective Research : A recent investigation into neuroprotective agents highlighted that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate?

The compound is typically synthesized via cyclometalation reactions. For example, ethyl 6-substituted pyridine-3-carboxylate derivatives can react with azetidine precursors under reflux in polar aprotic solvents (e.g., MeCN). Hydrolysis of intermediates under basic conditions (e.g., NaOH/EtOH) yields carboxylate derivatives. Purification involves flash chromatography using gradients of cyclohexane/ethyl acetate .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Key signals include the ester carbonyl (δ ~160-165 ppm in ¹³C NMR) and azetidine protons (δ ~3.5-4.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1690 cm⁻¹) .

Q. What crystallization techniques are suitable for this compound?

Slow evaporation from ethanol or acetonitrile is effective. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves atomic positions and hydrogen bonding. ORTEP-3 software visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

Yield optimization involves screening catalysts (e.g., Ru complexes) and solvents (e.g., DMF vs. MeCN). Reaction temperature (60-100°C) and stoichiometric ratios (1:1.2 for azetidine:pyridine precursor) are critical. Monitoring via TLC and adjusting reaction time (12-24 hrs) minimizes byproducts .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with targets like PI3Kα, using SMILES/InChIKey descriptors for ligand preparation .

Q. How do hydrolytic conditions affect the ester group’s stability?

Hydrolysis studies in buffered solutions (pH 2-12) reveal ester stability. Under acidic conditions (pH < 4), minimal degradation occurs, while alkaline conditions (pH > 10) promote cleavage to carboxylic acid derivatives. Kinetic assays (HPLC monitoring) quantify degradation rates .

Q. How are discrepancies in crystallographic data resolved?

Contradictions in unit cell parameters or bond lengths are addressed via structure validation tools (PLATON, CHECKCIF). Twinning or disorder is modeled using SHELXL’s TWIN/BASF commands. High-resolution data (d-spacing < 0.8 Å) improves refinement accuracy .

Q. What chromatographic methods purify the compound from complex reaction mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities. For non-polar byproducts, silica gel flash chromatography with ethyl acetate/hexane (10–40% gradient) achieves >95% purity. Centrifugal partition chromatography (CPC) is an alternative for scale-up .

Q. How do structural modifications influence biological activity in kinase inhibition assays?

Substituent effects are tested via SAR studies. For example, replacing the azetidine group with piperidine reduces PI3Kα inhibition (IC₅₀ increases from 12 nM to >1 µM). In vitro assays use ATP-competitive ELISA protocols with positive controls (e.g., LY294002) .

Q. What strategies mitigate batch-to-batch variability in spectroscopic data?

Strict control of reaction atmosphere (N₂) and reagent purity (>98%) minimizes variability. NMR spectra are referenced to internal standards (TMS or residual solvent peaks). Statistical analysis (e.g., PCA) identifies outlier batches due to unintended tautomerism or solvate formation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.